molecular formula C14H18F3N3O B12229372 {2-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindol-3a-yl}methanol

{2-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindol-3a-yl}methanol

Cat. No.: B12229372
M. Wt: 301.31 g/mol
InChI Key: DAKQLPFDMKJKQU-UHFFFAOYSA-N
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Description

The compound {2-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindol-3a-yl}methanol is a complex organic molecule featuring a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an octahydroisoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindol-3a-yl}methanol typically involves multiple steps, starting with the preparation of the pyrimidine ring with a trifluoromethyl group. This can be achieved through the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with appropriate reagents . The octahydroisoindole moiety is then introduced through a series of hydrogenation and cyclization reactions . The final step involves the addition of a methanol group to the isoindole structure under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors can be employed to enhance the efficiency of the process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {2-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindol-3a-yl}methanol lies in its combination of a trifluoromethyl-pyrimidine moiety with an octahydroisoindole structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H18F3N3O

Molecular Weight

301.31 g/mol

IUPAC Name

[2-[6-(trifluoromethyl)pyrimidin-4-yl]-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol

InChI

InChI=1S/C14H18F3N3O/c15-14(16,17)11-5-12(19-9-18-11)20-6-10-3-1-2-4-13(10,7-20)8-21/h5,9-10,21H,1-4,6-8H2

InChI Key

DAKQLPFDMKJKQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CN(CC2C1)C3=NC=NC(=C3)C(F)(F)F)CO

Origin of Product

United States

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